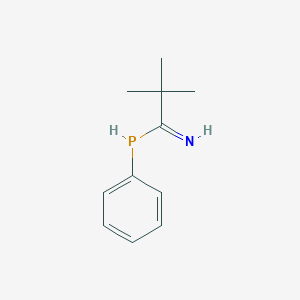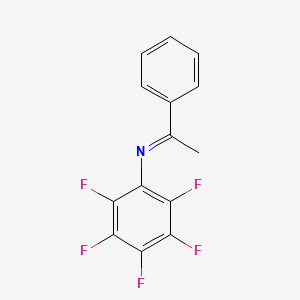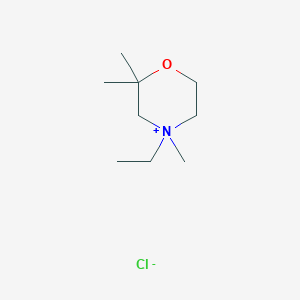
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is a chemical compound with a unique structure that includes a morpholine ring substituted with ethyl and trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with trimethylchlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically results in the formation of oxides or hydroxides.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-2,2,4-trimethylmorpholin-4-ium bromide: Similar in structure but with a bromide ion instead of chloride.
4-Methylmorpholine: Lacks the ethyl and trimethyl substitutions.
2,2,4-Trimethylmorpholine: Similar but without the ethyl group.
Uniqueness
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
88126-77-6 |
|---|---|
Formule moléculaire |
C9H20ClNO |
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
4-ethyl-2,2,4-trimethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C9H20NO.ClH/c1-5-10(4)6-7-11-9(2,3)8-10;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VDOWOIMTOHWXAO-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CCOC(C1)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



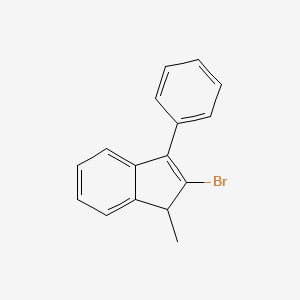
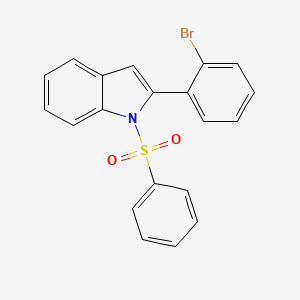
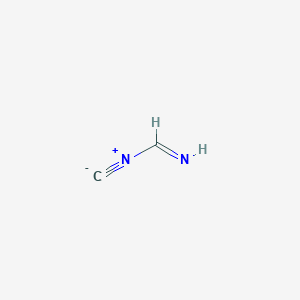
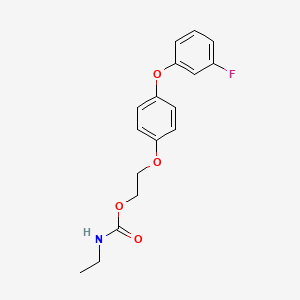

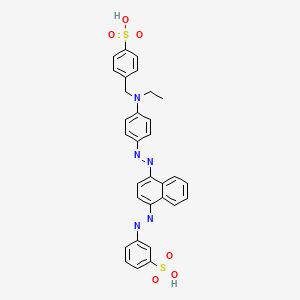
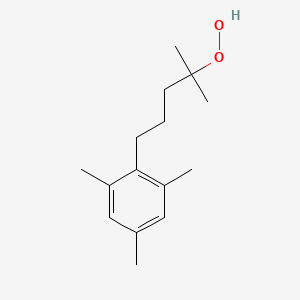
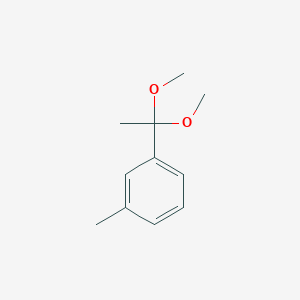
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)
